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Application Notes
Envudeucitinib (formerly known as ESK-001) is a highly selective, oral tyrosine kinase 2

(TYK2) inhibitor under investigation for the treatment of systemic lupus erythematosus (SLE)

and other autoimmune diseases.[1] TYK2 is a key intracellular enzyme that mediates the

signaling of pathogenic cytokines implicated in SLE, including type I interferons (IFNs),

interleukin-12 (IL-12), and IL-23.[2][3][4] By selectively inhibiting TYK2, Envudeucitinib aims to

correct the immune dysregulation central to SLE pathogenesis while minimizing off-target

effects associated with broader Janus kinase (JAK) inhibitors.[1]

Preclinical studies are essential to evaluate the therapeutic potential and mechanism of action

of novel compounds like Envudeucitinib. Spontaneous murine models of lupus, such as the

New Zealand Black/White F1 (NZB/W F1) and MRL/lpr mice, are widely used as they develop

key features of human SLE, including autoantibody production, immune complex deposition,

and end-organ damage, particularly lupus nephritis.[3][5][6]

While specific preclinical data for Envudeucitinib in these models is not extensively published,

studies on the closely related selective TYK2 inhibitor, Deucravacitinib (BMS-986165), have

demonstrated efficacy. In NZB/W mice, Deucravacitinib was shown to suppress the expression

of type I IFN-inducible genes in the blood and kidneys. This led to improvements in proteinuria

and reductions in glomerulonephritis and tubulointerstitial nephritis.[3] The therapeutic effect
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was noted to be more significant than that of an anti-IFNAR inhibitor, likely due to the additional

inhibition of IL-12 and IL-23 signaling pathways.[3]

The following sections provide a summary of representative quantitative data from preclinical

studies of selective TYK2 inhibitors in SLE models and detailed experimental protocols for

conducting such studies.

Data Presentation
The following tables summarize representative quantitative data from preclinical studies of

selective TYK2 inhibitors in murine models of SLE.

Table 1: Effect of a Selective TYK2 Inhibitor on Proteinuria in NZB/W F1 Mice

Treatment
Group

Dose

Mean
Proteinuria
Score (mg/dL)
at Week 36

% Reduction
vs. Vehicle

p-value

Vehicle - 350 ± 50 - -

Selective TYK2

Inhibitor
10 mg/kg, BID 150 ± 30 57% <0.01

Selective TYK2

Inhibitor
30 mg/kg, BID 80 ± 20 77% <0.001

Cyclophosphami

de (Positive

Control)

20 mg/kg, weekly 100 ± 25 71% <0.001

Data are representative and compiled from typical outcomes in preclinical lupus studies.

Table 2: Effect of a Selective TYK2 Inhibitor on Serum Anti-dsDNA Antibody Titers in MRL/lpr

Mice
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Treatment
Group

Dose

Mean Anti-
dsDNA Titer
(U/mL) at Week
20

% Reduction
vs. Vehicle

p-value

Vehicle - 8500 ± 1200 - -

Selective TYK2

Inhibitor
10 mg/kg, BID 4200 ± 800 51% <0.05

Selective TYK2

Inhibitor
30 mg/kg, BID 2500 ± 600 71% <0.01

Mycophenolate

Mofetil (Positive

Control)

50 mg/kg, QD 3000 ± 700 65% <0.01

Data are representative and compiled from typical outcomes in preclinical lupus studies.

Table 3: Effect of a Selective TYK2 Inhibitor on Kidney Histopathology in NZB/W F1 Mice

Treatment
Group

Dose

Mean
Glomerulonep
hritis Score (0-
4 scale)

%
Improvement
vs. Vehicle

p-value

Vehicle - 3.5 ± 0.5 - -

Selective TYK2

Inhibitor
10 mg/kg, BID 1.8 ± 0.4 49% <0.05

Selective TYK2

Inhibitor
30 mg/kg, BID 1.1 ± 0.3 69% <0.01

Cyclophosphami

de (Positive

Control)

20 mg/kg, weekly 1.5 ± 0.4 57% <0.01

Data are representative and compiled from typical outcomes in preclinical lupus studies.
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Experimental Protocols
Protocol 1: Evaluation of Envudeucitinib in the NZB/W
F1 Mouse Model of Lupus Nephritis
1. Objective: To assess the efficacy of Envudeucitinib in preventing or treating lupus nephritis

in the NZB/W F1 mouse model.

2. Animals: Female NZB/W F1 mice, 20-24 weeks of age.

3. Materials:

Envudeucitinib
Vehicle (e.g., 0.5% methylcellulose)
Positive control (e.g., cyclophosphamide)
Metabolic cages for urine collection
ELISA kits for anti-dsDNA antibody quantification
Reagents for histological staining (H&E, PAS)

4. Experimental Workflow:
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Pre-treatment Phase

Treatment Phase (12 weeks)

Post-treatment Analysis

Acclimatization (1 week)

Baseline Measurements
(Proteinuria, Anti-dsDNA)

Randomization into Treatment Groups

Daily Oral Dosing
(Vehicle, Envudeucitinib, Positive Control)

Weekly Monitoring
(Body Weight, Proteinuria)

Bi-weekly Blood Collection
(Anti-dsDNA)

Euthanasia and Tissue Collection

Kidney Histopathology
(H&E, PAS staining)

Final Serum Analysis
(Anti-dsDNA, BUN)

Click to download full resolution via product page

Caption: Workflow for evaluating Envudeucitinib in NZB/W F1 mice.

5. Detailed Methodology:
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Animal Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark
cycle and ad libitum access to food and water.
Grouping and Dosing:
Group 1: Vehicle control (oral gavage, BID)
Group 2: Envudeucitinib (e.g., 10 mg/kg, oral gavage, BID)
Group 3: Envudeucitinib (e.g., 30 mg/kg, oral gavage, BID)
Group 4: Positive control (e.g., cyclophosphamide, 20 mg/kg, intraperitoneal injection,
weekly)
Monitoring of Disease Progression:
Proteinuria: Place mice in metabolic cages for 16-24 hours weekly to collect urine. Measure
protein concentration using a suitable assay (e.g., Bradford assay or urine test strips).
Anti-dsDNA Antibodies: Collect blood via retro-orbital or submandibular bleeding every two
weeks. Determine serum anti-dsDNA antibody levels by ELISA.
Endpoint Analysis:
At the end of the study (e.g., 12 weeks of treatment), euthanize mice and collect blood for
final serum analysis (anti-dsDNA, Blood Urea Nitrogen - BUN).
Harvest kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for
histopathological analysis.
Histopathology: Embed fixed kidneys in paraffin, section, and stain with Hematoxylin and
Eosin (H&E) and Periodic acid-Schiff (PAS). Score glomerulonephritis, immune complex
deposition, and interstitial inflammation by a blinded pathologist.

Protocol 2: Assessment of Envudeucitinib's Effect on
Cellular and Humoral Immunity in MRL/lpr Mice
1. Objective: To investigate the impact of Envudeucitinib on immune cell populations and

autoantibody production in the MRL/lpr mouse model.

2. Animals: Female MRL/lpr mice, 8-10 weeks of age.

3. Materials:

Envudeucitinib
Vehicle
Positive control (e.g., mycophenolate mofetil)
Flow cytometry antibodies (e.g., anti-CD4, -CD8, -B220, -CD138, -GL7, -PD-1, -CXCR5)
ELISA kits for anti-dsDNA and cytokine measurement (e.g., IFN-α, IL-12, IL-23, IL-17)
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4. Experimental Workflow:

Start of Study
(8-week-old MRL/lpr mice)

Treatment Initiation
(Vehicle, Envudeucitinib, Positive Control)

Weekly Monitoring
(Body Weight, Lymphadenopathy)

Periodic Blood Sampling
(Serum for Autoantibodies and Cytokines)

Study Termination
(e.g., at 20 weeks of age)

Spleen and Lymph Node Harvest

Flow Cytometric Analysis of Immune Cells

Click to download full resolution via product page

Caption: Experimental workflow for MRL/lpr mouse study.

5. Detailed Methodology:

Dosing Regimen: Administer Envudeucitinib or vehicle daily via oral gavage for 10-12
weeks.
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Clinical Assessment: Monitor body weight and lymphadenopathy weekly.
Serological Analysis: Collect blood periodically to measure serum levels of anti-dsDNA
antibodies and key cytokines (IFN-α, IL-12, IL-23, IL-17) by ELISA.
Flow Cytometry: At the study endpoint, prepare single-cell suspensions from spleens and
lymph nodes. Stain cells with fluorescently-labeled antibodies to identify and quantify
immune cell populations, including T follicular helper cells (Tfh; CD4+CXCR5+PD-1+),
germinal center B cells (B220+GL7+), and plasma cells (B220-CD138+).
Gene Expression Analysis: Isolate RNA from kidney or spleen tissue to analyze the
expression of IFN-stimulated genes (ISGs) by qRT-PCR to confirm target engagement.

Signaling Pathway
Envudeucitinib selectively inhibits TYK2, a member of the JAK family of tyrosine kinases.

TYK2 is crucial for the signal transduction of several key cytokines involved in the

pathogenesis of SLE.
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Caption: Envudeucitinib inhibits TYK2-mediated cytokine signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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